REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].[Cl:10][C:11]1[N:12]=[N:13][C:14](Cl)=[CH:15][CH:16]=1>C1COCC1.O.CCOC(C)=O>[Cl:10][C:11]1[N:12]=[N:13][C:14]([O:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
95 μL
|
Type
|
reactant
|
Smiles
|
CN(CCCO)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at this temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 2×5 mL of EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a colorless oil (128 mg) that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=NC(=CC1)OCCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |